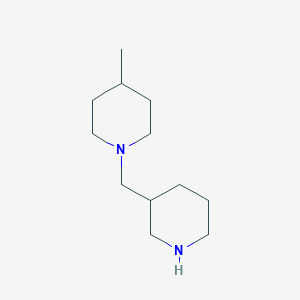

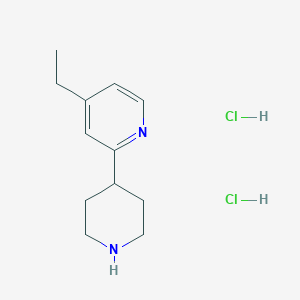

4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

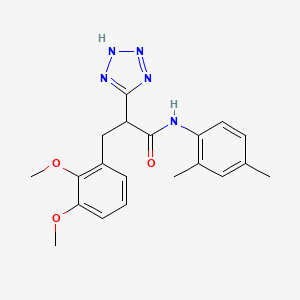

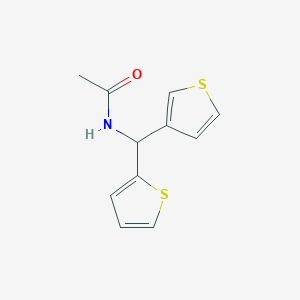

“4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride” is a chemical compound with the CAS Number: 2580190-13-0 . It has a molecular weight of 263.21 . The compound is typically stored at room temperature and appears as a powder .

Physical and Chemical Properties Analysis

The compound “this compound” appears as a powder and is typically stored at room temperature . Its molecular weight is 263.21 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Intramolecular Cyclization Manifolds : Research on 4-alkylpyridines bearing ambiphilic side chains has demonstrated their conversion to spirodihydropyridines or benzylically cyclized pyridines through a series of chemical reactions. These findings underline the chemical versatility and potential for creating complex molecular architectures from simple pyridine derivatives (Parameswarappa & Pigge, 2012).

Rhodium-Catalyzed Reactions : A study on N-(2-Pyridinyl)piperazines highlighted a novel carbonylation reaction catalyzed by rhodium, which involves dehydrogenation and carbonylation at a C−H bond. This research showcases the potential for introducing functional groups into the piperazine ring, expanding the utility of pyridine and piperazine derivatives in synthetic chemistry (Ishii et al., 1997).

Phosphine-Catalyzed Annulation : The [4 + 2] annulation of N-tosylimines with ethyl 2-methyl-2,3-butadienoate, catalyzed by an organic phosphine, produces highly functionalized tetrahydropyridines. This method emphasizes the role of catalysis in efficiently constructing pyridine rings with significant regioselectivity (Zhu et al., 2003).

Molecular Dynamics and Quantum Chemical Studies : A study focusing on the corrosion inhibition properties of piperidine derivatives on iron surfaces utilized quantum chemical calculations and molecular dynamics simulations. This research illustrates the practical applications of piperidine derivatives in materials science, particularly in corrosion protection (Kaya et al., 2016).

Applications in Materials Science and Medicinal Chemistry

Corrosion Inhibition : The efficacy of piperidine derivatives as corrosion inhibitors for iron has been validated through computational studies, highlighting their potential in industrial applications to protect metals from corrosion (Kaya et al., 2016).

Antimicrobial and Antifungal Agents : New classes of compounds combining piperidine and thiohydantoin structures have shown promising antibacterial and antifungal activities. These findings open pathways for the development of novel antimicrobial agents, showcasing the therapeutic potential of piperidine derivatives (Thanusu et al., 2010).

Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This research suggests the promising role of piperidine derivatives in cancer therapy, with some compounds exhibiting strong anticancer activities comparable to doxorubicin (Rehman et al., 2018).

Wirkmechanismus

Target of Action

A structurally similar compound, ethyl 4- [ (4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, is known to interact with nitric oxide synthase, inducible and nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Given its potential interaction with nitric oxide synthases, it may influence the nitric oxide signaling pathway .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

If it does indeed interact with nitric oxide synthases, it could potentially influence nitric oxide production and thereby affect a variety of cellular processes, including vasodilation, immune response, and neurotransmission .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .

Eigenschaften

IUPAC Name |

4-ethyl-2-piperidin-4-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-10-3-8-14-12(9-10)11-4-6-13-7-5-11;;/h3,8-9,11,13H,2,4-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXZHANLOODRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Butylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2866081.png)

![3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride](/img/structure/B2866084.png)

![1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one](/img/structure/B2866085.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide](/img/structure/B2866091.png)

![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2866101.png)